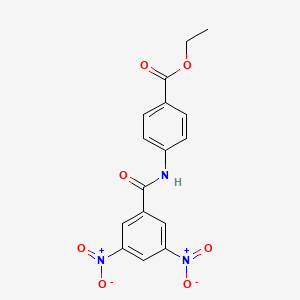

4-(3,5-二硝基苯甲酰胺基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 3,5-dinitrobenzoate involves esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . Another example is the synthesis of a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl)benzoate (EAB), which was synthesized by the coupling reaction .

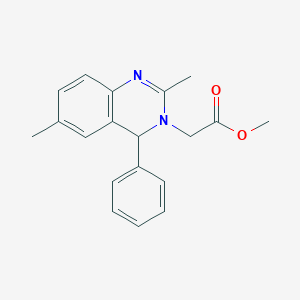

Molecular Structure Analysis

The molecular structure of ethyl 3,5-dinitrobenzoate, a compound similar to the one , has been reported. It has a molecular weight of 240.1696 and its IUPAC Standard InChI is InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5H,2H2,1H3 .

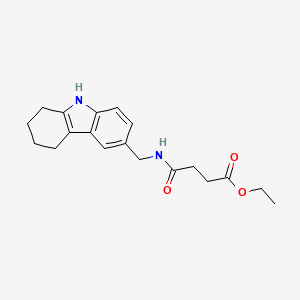

Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported. For instance, electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .

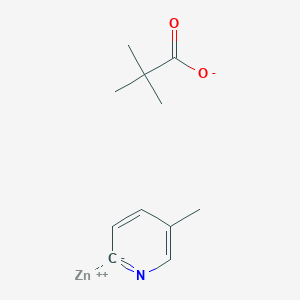

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, ethyl 3,5-dinitrobenzoate has a molecular weight of 240.1696 .

科学研究应用

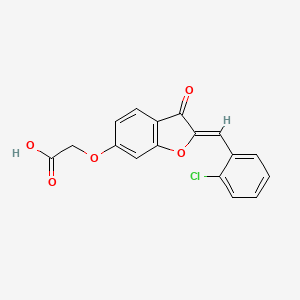

Gastroprotective Activity

Ethyl 4-(3,5-dinitrobenzamido)benzoate has been studied for its gastroprotective effects . The compound was found to protect gastric mucosa, as evidenced by significant increases in superoxide dismutase (SOD), pH level, mucus secretion, and reduced gastric lesions . It also resulted in a decrease in malondialdehyde (MDA) level, ulcer area, and flattening of gastric mucosa .

Antioxidant Activity

This compound has shown antioxidant activity in vitro . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Cytotoxic Effect

The cytotoxic effect of Ethyl 4-(3,5-dinitrobenzamido)benzoate was assessed using a MTT cleavage assay on a WRL68 cell line . Cytotoxic compounds are often used in cancer treatment to kill cancer cells .

Local Anesthetic Effect

Benzoate compounds, including Ethyl 4-(3,5-dinitrobenzamido)benzoate, have been evaluated for their potential as local anesthetics . Local anesthetics are commonly used in stomatology, ophthalmology, gynecology, and minor surgical operations to temporarily relieve pain .

Acute Toxicity Tests

The compound has been evaluated via acute toxicity tests . These tests are important for assessing the safety of a compound .

Biological Activity Evaluation

Ethyl 4-(3,5-dinitrobenzamido)benzoate has been evaluated for its biological activity . This includes testing its effects on various biological systems, which can provide valuable information about its potential uses .

作用机制

Mode of Action

The compound could potentially undergo metabolic transformations in the body, leading to the formation of active metabolites. The nitro groups could be reduced to amino groups, which might interact with biological targets. The benzoate ester could also be hydrolyzed, releasing benzoic acid and ethanol .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4-[(3,5-dinitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O7/c1-2-26-16(21)10-3-5-12(6-4-10)17-15(20)11-7-13(18(22)23)9-14(8-11)19(24)25/h3-9H,2H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFBIGCEOUFZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,5-dinitrobenzamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)

![N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510998.png)